molecular formula C9H8O B157712 4-Vinylbenzaldehyde CAS No. 1791-26-0

4-Vinylbenzaldehyde

Cat. No. B157712
Key on ui cas rn: 1791-26-0
M. Wt: 132.16 g/mol
InChI Key: QBFNGLBSVFKILI-UHFFFAOYSA-N
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Patent
US05258478

Procedure details

4'-vinyl-3-hydroxyflavone. 2-hydroxyacetophenone (Aldrich) was used as received. Ethyl alcohol was distilled prior to use. 4-vinyl benzaldehyde was synthesized using the procedure described in Example 1(a).
Name
4'-vinyl-3-hydroxyflavone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:20]=[CH:19][C:6]([C:7]2[O:8]C3C(C(=O)C=2O)=CC=CC=3)=[CH:5][CH:4]=1)=[CH2:2].OCC(C1C=CC=CC=1)=O>>[CH:1]([C:3]1[CH:20]=[CH:19][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1)=[CH2:2]

Inputs

Step One
Name
4'-vinyl-3-hydroxyflavone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=CC=C(C=2OC3=CC=CC=C3C(C2O)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Ethyl alcohol was distilled

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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